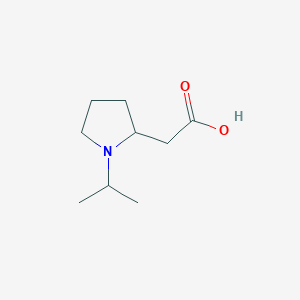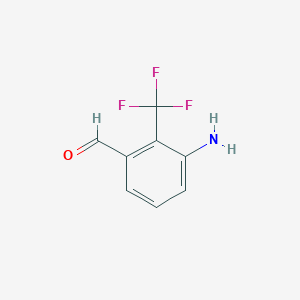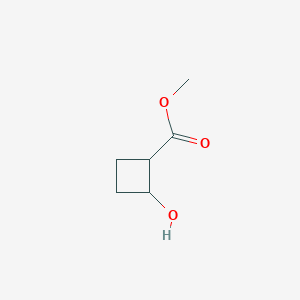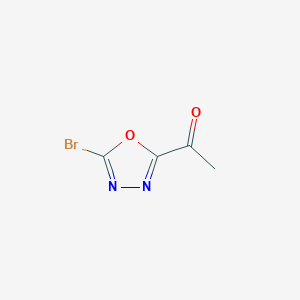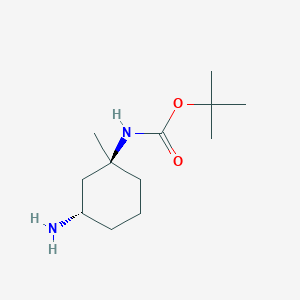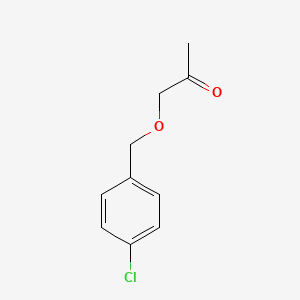
1-((4-Chlorobenzyl)oxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chlorobenzyl)oxy)propan-2-one is an organic compound that features a chlorobenzyl group attached to a propanone backbone via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((4-Chlorobenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propan-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Another method involves the use of a Mannich reaction, where 1-(benzyloxy)propan-2-one is aminomethylated with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst like pseudoephedrine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, base, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Chlorobenzyl)oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers or other derivatives.
Aplicaciones Científicas De Investigación
1-((4-Chlorobenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((4-Chlorobenzyl)oxy)propan-2-one depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)propan-2-one: Similar structure but lacks the chlorine atom on the benzyl group.
1-(4-Methylbenzyloxy)propan-2-one: Similar structure with a methyl group instead of a chlorine atom.
1-(4-Methoxybenzyloxy)propan-2-one: Similar structure with a methoxy group instead of a chlorine atom.
Uniqueness
1-((4-Chlorobenzyl)oxy)propan-2-one is unique due to the presence of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 |
Clave InChI |
GVHCYSYCHTZJBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



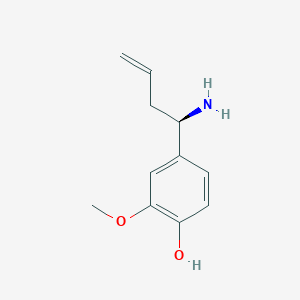


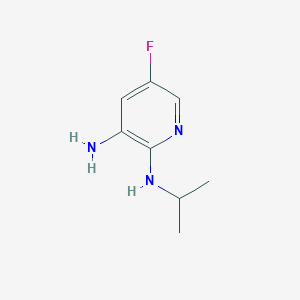
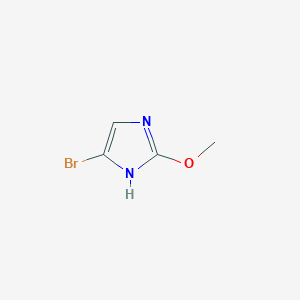
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
